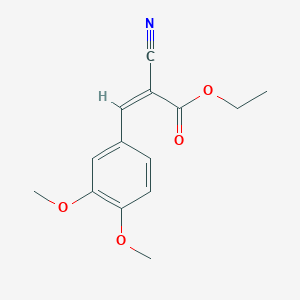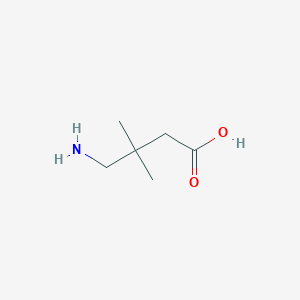
(2-Methyl-4-phenylpent-3-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-4-phenylpent-3-en-2-yl)benzene is a research compound with the molecular formula C18H20 and a molecular weight of 236.4 g/mol. It is primarily used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-phenylpent-3-en-2-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-4-phenylpent-3-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, bromine (Br2) for bromination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonated benzene, bromobenzene.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-4-phenylpent-3-en-2-yl)benzene is utilized in various scientific research fields:
Chemistry: As a model compound for studying electrophilic aromatic substitution reactions and other organic transformations.
Biology: Investigating its interactions with biological macromolecules and potential bioactivity.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of (2-Methyl-4-phenylpent-3-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the phenyl and methyl groups influences the reactivity and orientation of the substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene: Similar in structure but lacks the phenyl and enyl groups.
Ethylbenzene: Contains an ethyl group instead of the 2-methyl-4-phenylpent-3-en-2-yl group.
Styrene: Contains a vinyl group instead of the 2-methyl-4-phenylpent-3-en-2-yl group.
Uniqueness
(2-Methyl-4-phenylpent-3-en-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and enyl groups enhances its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6258-73-7 |
|---|---|
Molekularformel |
C18H20 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
[(Z)-2-methyl-4-phenylpent-3-en-2-yl]benzene |
InChI |
InChI=1S/C18H20/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h4-14H,1-3H3/b15-14- |
InChI-Schlüssel |
VOOVDZMAQQVAEW-PFONDFGASA-N |
SMILES |
CC(=CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Isomerische SMILES |
C/C(=C/C(C)(C)C1=CC=CC=C1)/C2=CC=CC=C2 |
Kanonische SMILES |
CC(=CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
| 6258-73-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[2-({4-[(6-Methoxyquinolin-8-yl)amino]pentyl}amino)-4,5-dihydrofuran-3-yl]ethanone](/img/structure/B1616059.png)

![Ethyl 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B1616066.png)


